N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide
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Overview
Description
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a combination of an oxalamide core, a dioxidoisothiazolidinyl group, and a methoxybenzyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide typically involves multiple steps:
Formation of the Oxalamide Core: The oxalamide core can be synthesized through the reaction of oxalyl chloride with appropriate amines under controlled conditions.
Introduction of the Dioxidoisothiazolidinyl Group: This step involves the reaction of the oxalamide intermediate with a sulfonyl chloride derivative to introduce the dioxidoisothiazolidinyl group.
Attachment of the Methoxybenzyl Group: The final step includes the reaction of the intermediate with 4-methoxybenzyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidoisothiazolidinyl group to its corresponding thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide: Similar structure with a methyl group instead of a methoxy group.
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-chlorobenzyl)oxalamide: Contains a chloro group instead of a methoxy group.
Uniqueness
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups provides distinct properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-27-17-9-3-14(4-10-17)13-20-18(23)19(24)21-15-5-7-16(8-6-15)22-11-2-12-28(22,25)26/h3-10H,2,11-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHLRBYETFLHOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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